molecular formula C18H17BrN4O2S B2977892 3-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1179424-85-1

3-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

Cat. No. B2977892
CAS RN: 1179424-85-1
M. Wt: 433.32
InChI Key: SCEVZKFJTJVFFE-UHFFFAOYSA-N
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Description

The compound is a derivative of the triazolo[3,4-b][1,3,4]thiadiazine class . These are heterocyclic compounds, which contain a triazole ring fused with a thiadiazine ring .


Synthesis Analysis

Triazolo[3,4-b][1,3,4]thiadiazines can be synthesized via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives . This method has been reported to yield highly functionalized compounds .

Scientific Research Applications

Antitumor Activity

The derivatives of 3-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide have shown promising antineoplastic activity against a wide range of cancer cell lines. A study by Yanchenko et al. (2020) found these compounds to exhibit antitumor activity in vitro against 60 lines of cancer cells, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer, highlighting their potential as core structures for new anticancer agents (Yanchenko, Fedchenkova, & Demchenko, 2020).

Antimicrobial Activity

Another research conducted by Sahu et al. (2014) on fused heterocyclic 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives demonstrated their antimicrobial effectiveness. These compounds, synthesized through a one-pot reaction, exhibited promising antimicrobial activity, suggesting their potential in developing new antifungal agents (Sahu, Ganguly, & Kaushik, 2014).

Tubulin Inhibitors

A study by Xu et al. (2017) designed a series of 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines as novel tubulin inhibitors. These compounds showed excellent antiproliferative activities against various human cancer cell lines, with some showing nanomolar-level IC50 values. The research suggested these derivatives could inhibit tubulin polymerization and induce cell cycle arrest, pointing to their potential as lead compounds for anticancer drug discovery (Xu et al., 2017).

properties

IUPAC Name

3-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S.BrH/c1-23-13-9-7-12(8-10-13)15-11-25-18-20-19-17(22(18)21-15)14-5-3-4-6-16(14)24-2;/h3-10H,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEVZKFJTJVFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=CC=CC=C4OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

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